molecular formula C21H20BrN3O B2823992 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 890638-11-6

4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B2823992
CAS RN: 890638-11-6
M. Wt: 410.315
InChI Key: SXKITTDUQHUJRH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a pyrrolidinone ring . Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . It’s known for its wide range of chemical and biological properties and is a core component of many drugs . Pyrrolidinone is a class of organic compounds that contain a five-membered lactam .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole derivatives can be synthesized through various methods . For instance, one method involves the rearrangement of α-thiocyanato ketones . Another method uses α-amino nitriles with reagents like carbon disulfide and dithioformic or dithioacetic acid derivatives . α-Halo carbonyl compounds and α-mercapto ketones can also be used for the preparation of thiazoles from nitriles and aldehyde oximes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzimidazole ring system consists of a fused benzene and imidazole ring . The pyrrolidinone portion of the molecule is a five-membered lactam .

Scientific Research Applications

Synthesis and Toxicity Evaluation of New Pyrrole Derivatives

Research into new pyrrole derivatives, designed as analogs of 1,4-dihydropyridines drugs to develop future calcium channel blockers, involves the synthesis of tri- and tetra-substituted N-arylpyrroles through a one-pot reaction. These compounds are characterized using various spectroscopy techniques and single crystal X-ray analysis. Their toxicity was assessed on both plant and animal cells, showing minimal phytotoxicity and variable acute toxicity on crustaceans, indicating their potential as molecules with biological activity and low acute toxicity (Ivan et al., 2021).

Synthesis of Novel Polyimides

The synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines represents an application in materials science. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications requiring strong and flexible materials with high thermal resistance (Wang et al., 2006).

Development of Fluorescent Probes for Fe3+ Ions Detection

The design and synthesis of novel water-soluble benzimidazolium salts that act as fluorescent probes for Fe3+ ions in aqueous media demonstrate an application in analytical chemistry. These probes exhibit high selectivity and sensitivity, with a detection limit below WHO guidelines for Fe3+ ions in drinking water, highlighting their potential for environmental monitoring (Bishnoi & Milton, 2017).

Antibacterial and Antitumor Activity

The synthesis of benzimidazole derivatives under phase transfer catalysis and their in vitro antimicrobial evaluation against various bacteria showcases potential pharmaceutical applications. Additionally, quantitative structure-activity relationship (QSAR) studies help understand the correlation between molecular descriptors and biological activity, indicating their promise as antibacterial agents (Sharma et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for this compound would likely involve further exploration of its potential biological activities and the development of synthesis methods. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in drug development .

properties

IUPAC Name

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c1-14-7-9-17(10-8-14)24-13-16(11-20(24)26)21-23-18-5-3-4-6-19(18)25(21)12-15(2)22/h3-10,16H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKITTDUQHUJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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